[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester [1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13450543
InChI: InChI=1S/C17H26N2O3/c1-18(13-15-7-9-19(10-8-15)11-12-20)17(21)22-14-16-5-3-2-4-6-16/h2-6,15,20H,7-14H2,1H3
SMILES: CN(CC1CCN(CC1)CCO)C(=O)OCC2=CC=CC=C2
Molecular Formula: C17H26N2O3
Molecular Weight: 306.4 g/mol

[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13450543

Molecular Formula: C17H26N2O3

Molecular Weight: 306.4 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester -

Specification

Molecular Formula C17H26N2O3
Molecular Weight 306.4 g/mol
IUPAC Name benzyl N-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]-N-methylcarbamate
Standard InChI InChI=1S/C17H26N2O3/c1-18(13-15-7-9-19(10-8-15)11-12-20)17(21)22-14-16-5-3-2-4-6-16/h2-6,15,20H,7-14H2,1H3
Standard InChI Key HYNGLPVQODQTBC-UHFFFAOYSA-N
SMILES CN(CC1CCN(CC1)CCO)C(=O)OCC2=CC=CC=C2
Canonical SMILES CN(CC1CCN(CC1)CCO)C(=O)OCC2=CC=CC=C2

Introduction

The compound [1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester is an organic molecule of interest in chemical and pharmaceutical research. Its structure, properties, and potential applications are significant in fields such as medicinal chemistry and drug design.

Key Identifiers:

  • Chemical Name: [1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester

  • CAS Number: 1353974-91-0

  • Synonyms: Carbamic acid, N-[1-(2-hydroxyethyl)-4-piperidinyl]-N-methyl-, phenylmethyl ester

  • Molecular Formula: C16H24N2O3

  • Molecular Weight: 292.37 g/mol

  • MDL Number: MFCD21095045 .

Synthesis

The synthesis of this compound typically involves:

  • Formation of the piperidine intermediate: Substitution reactions on piperidine derivatives to introduce the hydroxyethyl group.

  • Carbamate formation: Reaction of the intermediate with methyl isocyanate or similar reagents to form the carbamate linkage.

  • Esterification: Coupling with benzyl alcohol or its derivatives under appropriate conditions .

Pharmaceutical Potential

The presence of both hydrophilic (hydroxyethyl) and lipophilic (benzyl) groups makes this compound a candidate for drug development, particularly as:

  • A scaffold for designing enzyme inhibitors.

  • A potential ligand for receptor-binding studies.

Related Compounds

To understand its chemical behavior, comparisons can be drawn with related compounds:

Compound NameCAS NumberMolecular WeightFunctional Groups
[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester1353957-50-2305.37 g/molAmino, Carbamate, Ester
[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester1354019-52-5SimilarHydroxyl, Carbamate, Ester

These analogs exhibit similar structural motifs but differ in functional group placement and substitution patterns .

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